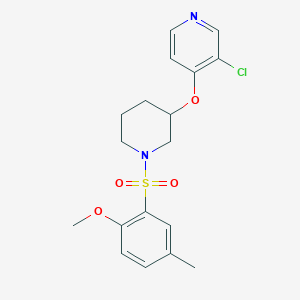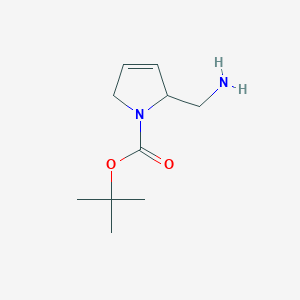
N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methoxybenzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methoxybenzenecarboxamide, also known as BDP-9066, is a novel compound with potential applications in scientific research. This compound belongs to the class of pyrrole derivatives and has been synthesized using a specific method.
作用機序
The mechanism of action of N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methoxybenzenecarboxamide involves its interaction with the sigma-1 receptor. This receptor is located in various regions of the brain and is involved in the regulation of various physiological processes. This compound has been shown to modulate the activity of the sigma-1 receptor, which may lead to changes in the release of various neurotransmitters and neuromodulators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the release of acetylcholine, which is involved in memory and cognitive function. This compound has also been shown to increase the release of dopamine, which is involved in the regulation of mood and motivation. Additionally, this compound has been shown to have anti-inflammatory effects, which may have implications for the treatment of various inflammatory disorders.
実験室実験の利点と制限
N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methoxybenzenecarboxamide has several advantages for lab experiments. This compound has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methoxybenzenecarboxamide in scientific research. One potential application is in the development of new treatments for neurological disorders, such as Alzheimer's disease and depression. Additionally, this compound may be useful in studying the function of the sigma-1 receptor in various physiological processes. Further research is needed to fully understand the potential applications of this compound in scientific research.
合成法
N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methoxybenzenecarboxamide has been synthesized using a specific method that involves the reaction of 2-methoxybenzoic acid with butylamine, followed by the condensation of the resulting product with 1,3-diphenylpropane-1,3-dione. The final step involves the reaction of the resulting product with cyanide ion to obtain this compound.
科学的研究の応用
N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methoxybenzenecarboxamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, memory, and mood. This compound has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological disorders.
特性
IUPAC Name |
N-(1-butyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O2/c1-3-4-19-32-27(22-15-9-6-10-16-22)26(21-13-7-5-8-14-21)24(20-30)28(32)31-29(33)23-17-11-12-18-25(23)34-2/h5-18H,3-4,19H2,1-2H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPPOBBDAPWJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C1NC(=O)C2=CC=CC=C2OC)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

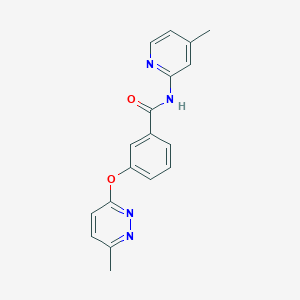


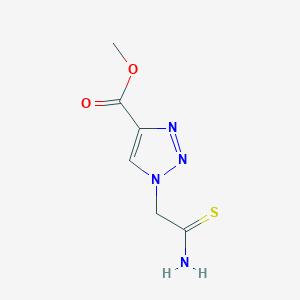
![2-[[1-(3-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2441740.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]furan-3-carboxamide](/img/structure/B2441743.png)
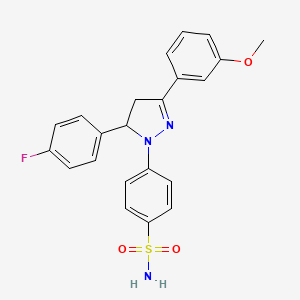

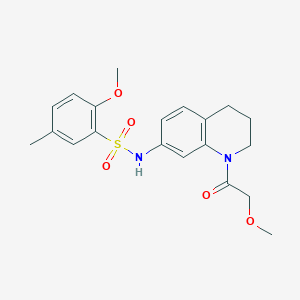
![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2441751.png)
